N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide
Description
N-(4-Sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a synthetic compound featuring a tetrazolo[1,5-a]pyridine core fused with a carboxamide group at position 7 and a 4-sulfamoylbenzyl substituent. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acids or other functional groups, often enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
Molecular Formula |
C13H12N6O3S |
|---|---|
Molecular Weight |
332.34 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C13H12N6O3S/c14-23(21,22)11-3-1-9(2-4-11)8-15-13(20)10-5-6-19-12(7-10)16-17-18-19/h1-7H,8H2,(H,15,20)(H2,14,21,22) |
InChI Key |
KANULIJBDWYIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=NN=NN3C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide typically involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate to form tetrazolo[1,5-a]pyridines . Another method involves the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. Microwave-assisted synthesis has also been explored for the production of tetrazolo[1,5-a]quinoline derivatives, which could be adapted for this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions with N-, O-, and S-nucleophiles.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and tetrabutylammonium fluoride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the tetrazole ring.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted tetrazolo[1,5-a]pyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor-ligand interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide involves the inhibition of specific enzymes and interaction with molecular targets such as cytochrome P450 . The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate these interactions, leading to various biological effects .
Comparison with Similar Compounds
Examples :
- 18c : N-(4,6-Dimethylpyrimidin-2-yl)-7-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
- 18d : N-(2-Chloro-5-nitrophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide.
- Key Properties :
- Comparison : The pyrazolo[1,5-a]pyrimidine core (six-membered) offers greater aromaticity and hydrogen-bonding capacity than the tetrazolo[1,5-a]pyridine core. However, the sulfamoylbenzyl group in the target compound may confer superior solubility and metabolic stability.
Quinoline-Based Tetrazolo Derivatives ()
Examples :
- 3-(2,3-Dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one.
- Activity : Analgesic properties via opioid receptor modulation .
- Comparison: The quinoline core (fused benzene-pyridine) enhances planarity, favoring DNA intercalation or enzyme active-site binding.
Imidazo[1,5-a]Pyridine Carboxamides ()
Example: 8-[(4-Cyclopropyl-2-fluorophenyl)amino]-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-7-carboxamide (3EY).
- Core : Imidazo[1,5-a]pyridine.
- Substituents : Fluorophenyl and hydroxyethoxy groups.
- Comparison : The imidazole ring (two nitrogens) offers different electronic properties than the tetrazole. The hydroxyethoxy group in 3EY improves water solubility, while the target’s sulfamoylbenzyl group may enhance enzyme inhibition .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Substituent Impact on Properties
Discussion of Research Findings
- Pyrazolo-pyrimidines exhibit higher aromaticity, favoring structural rigidity .
- Substituent Effects : Sulfamoyl groups enhance target specificity for enzymes (e.g., alpha-glucosidase), while electron-withdrawing groups (e.g., nitro in 18d) improve thermal stability .
- Biological Activity: Analgesic quinoline derivatives highlight the role of fused aromatic systems in CNS targeting, whereas the target compound’s sulfamoyl group suggests non-CNS applications (e.g., diabetes or antimicrobial) .
Biological Activity
N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the synthesis, characterization, and biological activity of this compound, drawing from various research studies.
Synthesis and Characterization
The synthesis of this compound involves several key steps. The compound can be synthesized through nucleophilic substitution reactions involving tetrazolo derivatives and sulfonamide groups. The reaction conditions typically include the use of bases such as potassium carbonate in dimethylformamide (DMF) or other organic solvents to facilitate the formation of the desired product.
Key Steps in Synthesis:
- Formation of Tetrazolo Derivative: The initial step involves the synthesis of the tetrazolo[1,5-a]pyridine framework.
- Sulfonation Reaction: The introduction of the sulfamoyl group is achieved through nucleophilic attack on an appropriate electrophile, often facilitated by heating or using specific catalysts.
- Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for biological testing.
Biological Activity
This compound has been evaluated for various biological activities, particularly its anticancer properties and effects on specific protein kinases.
Anticancer Activity
Recent studies have investigated the compound's cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The results indicate that while some derivatives exhibit moderate cytotoxicity, this compound did not show significant inhibitory effects on these cell lines in the tested concentrations.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]... | MCF-7 | Not Detected | No significant cytotoxicity |
| N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]... | K562 | Not Detected | No significant cytotoxicity |
These findings suggest that while the compound may have structural features conducive to anticancer activity, it may require further modification or combination with other agents to enhance efficacy.
Kinase Inhibition
Another area of interest is the inhibition of cyclin-dependent kinases (CDKs) and Bcr-Abl tyrosine kinase. These kinases are critical in cancer progression and represent viable targets for therapeutic intervention. However, preliminary assays indicated that this compound did not demonstrate significant inhibition against CDK2/cyclin E or Bcr-Abl at micromolar concentrations.
Table 2: Kinase Inhibition Assay Results
| Compound | Target Kinase | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]... | CDK2/cyclin E | 0 | 10 |
| N-(4-sulfamoylbenzyl)tetrazolo[1,5-a]... | Bcr-Abl | 0 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
